

physical and chemical properties of 3-Hydroxyterphenyllin

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Compound of Interest

Compound Name: 3-Hydroxyterphenyllin

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3-Hydroxyterphenyllin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi of the *Aspergillus* genus, notably *Aspergillus candidus* and *Aspergillus taichungensis*.^{[1][2]} This metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is a derivative of terphenyllin, characterized by a central phenyl ring linked to two other phenyl rings at positions 1 and 4, with various hydroxyl and methoxy substitutions. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Hydroxyterphenyllin**, along with detailed experimental protocols and an exploration of its known mechanisms of action.

Physical and Chemical Properties

3-Hydroxyterphenyllin is a solid compound with a molecular formula of $C_{20}H_{18}O_6$ and a molecular weight of 354.4 g/mol.^[1] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.^[2] While an experimental melting point is not widely reported, its physical and chemical characteristics are summarized in the table below.

Table 1: Physical and Chemical Properties of 3-Hydroxyterphenyllin

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₆	PubChem[1]
Molecular Weight	354.4 g/mol	PubChem[1]
IUPAC Name	4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol	PubChem[1]
CAS Number	66163-76-6	PubChem[1]
Appearance	Solid	Cayman Chemical[2]
Solubility	Soluble in DMSO and Ethanol	Cayman Chemical[2]

The structure of **3-Hydroxyterphenyllin** has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.[2] Although detailed spectral data is not readily available in public databases, the structural assignment was confirmed by comparing the ¹H and ¹³C NMR spectra of the natural product and its acetylated derivative with those of terphenyllin and its triacetate.[2]

Biological Activities and Mechanism of Action

3-Hydroxyterphenyllin exhibits a broad spectrum of biological activities, including anticancer, antioxidant, and protective effects against cellular injury.

Anticancer Activity

A significant body of research has focused on the anticancer properties of **3-Hydroxyterphenyllin**, particularly in human ovarian carcinoma cells.[3][4] It has been shown to suppress cell proliferation and induce cytotoxicity in ovarian cancer cell lines such as A2780/CP70 and OVCAR-3, while exhibiting lower toxicity towards normal human epithelial ovarian cells.[3][4]

The anticancer mechanism of **3-Hydroxyterphenyllin** is multifaceted, involving the induction of S phase cell cycle arrest and apoptosis.[3][4] The S phase arrest is linked to DNA damage that mediates the ATM/p53/Chk2 signaling pathway.[4]

Apoptosis is induced through both the intrinsic and extrinsic pathways.[3][4] The intrinsic pathway is activated by decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL and the pro-apoptotic protein procaspase-9, while increasing the level of the pro-apoptotic protein Puma.[4] The extrinsic pathway is triggered by the induction of death receptors DR4 and DR5. [4] Furthermore, **3-Hydroxyterphenyllin** treatment leads to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, specifically ERK and JNK, which play a crucial role in its anti-proliferative effects.[3]

Table 2: Summary of Anticancer Activity of 3-Hydroxyterphenyllin in Ovarian Cancer Cells

Cell Line	Assay	Effect	Concentration	Reference
A2780/CP70	Cell Viability (MTS)	Dose-dependent growth suppression	12 and 16 μ M	[3]
OVCAR-3	Cell Viability (MTS)	Dose-dependent growth suppression	12 and 16 μ M	[3]
OVCAR-3	Apoptosis (Annexin V/PI)	31.3% apoptosis	8 μ M	[3]

Cytoprotective and Antioxidant Activities

3-Hydroxyterphenyllin has also demonstrated protective effects against palmitic acid-induced injury in human podocytes, suggesting a potential therapeutic role in conditions like diabetic nephropathy.[5] This cytoprotective effect is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[5]

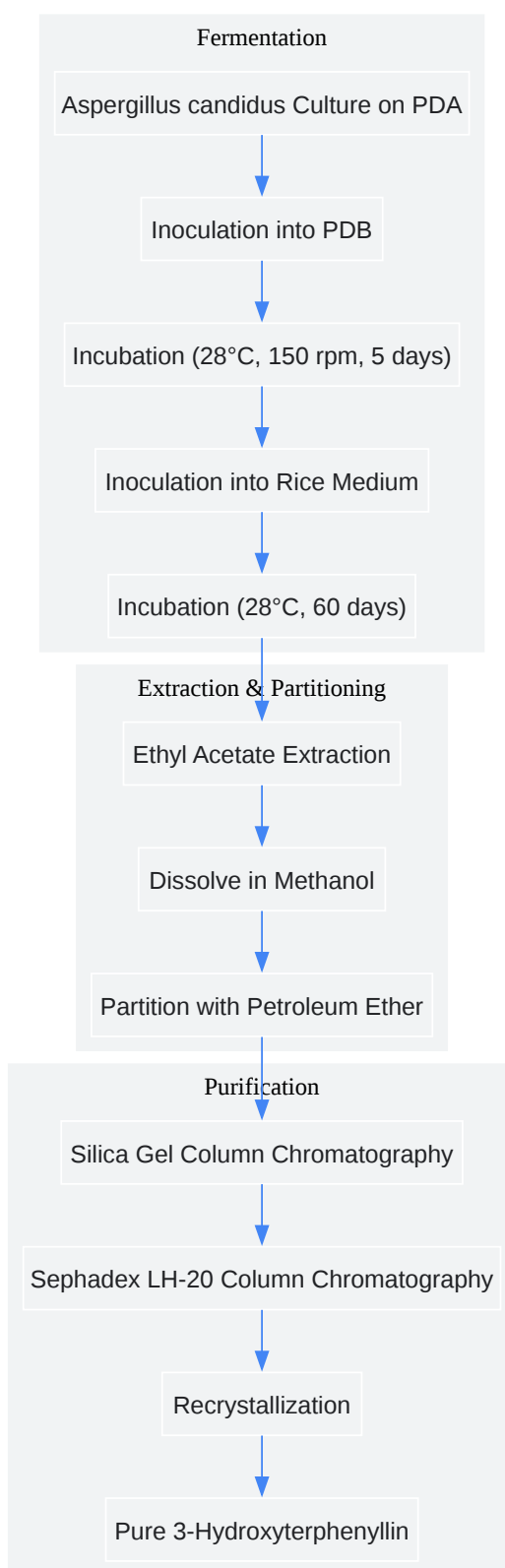
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of **3-Hydroxyterphenyllin**.

Isolation of 3-Hydroxyterphenyllin from *Aspergillus candidus***

The following protocol is a general method for the isolation of secondary metabolites from *Aspergillus candidus* and can be adapted for **3-Hydroxyterphenyllin**.

- **Fermentation:** Culture the fungus *Aspergillus candidus* on a suitable medium, such as potato dextrose agar (PDA) for initial growth, followed by inoculation into a liquid potato dextrose broth (PDB) medium. Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days. For larger scale production, the liquid seed culture can be used to inoculate a sterilized rice culture medium and incubated at 28°C for 60 days.[6]
- **Extraction:** After incubation, extract the fermented medium with ethyl acetate (EtOAc). Dissolve the resulting EtOAc extract in methanol (MeOH) and partition with petroleum ether to remove nonpolar compounds.[6]
- **Chromatography:** Subject the MeOH extract to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone to yield several fractions.[6]
- **Purification:** Further purify the fractions containing **3-Hydroxyterphenyllin** using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent, followed by recrystallization to obtain the pure compound.[6]



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Isolation workflow for **3-Hydroxyterphenyllin**.

Cell Viability Assay (MTS Assay)

This protocol is based on the study of **3-Hydroxyterphenyllin** in human ovarian cancer cell lines.[\[3\]](#)

- Cell Seeding: Seed 1.0×10^4 cells/well in 96-well plates and incubate for 24 hours.[\[3\]](#)
- Treatment: Treat the cells with different concentrations of **3-Hydroxyterphenyllin** (e.g., up to 16 μ M) for 24 hours.[\[3\]](#)
- MTS Reagent Addition: Add 100 μ l of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1 hour.[\[3\]](#)
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[\[3\]](#)
Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in ovarian cancer cells treated with **3-Hydroxyterphenyllin**.[\[3\]](#)

- Cell Treatment: Treat cells with **3-Hydroxyterphenyllin** for 24 hours.[\[3\]](#)
- Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[\[3\]](#)
- Staining: Resuspend the cells in 100 μ l of Annexin-binding buffer. Add 5 μ l of Annexin V-FITC and 1 μ l of 100 μ g/ml propidium iodide (PI) solution. Incubate for 15 minutes in the dark at room temperature.[\[3\]](#)
- Flow Cytometry Analysis: Add 400 μ l of Annexin-binding buffer to each sample and analyze by flow cytometry.[\[3\]](#)

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression in key signaling pathways affected by **3-Hydroxyterphenyllin**.

- **Cell Lysis:** After treatment with **3-Hydroxyterphenyllin**, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. The primary antibodies used in the study of ovarian cancer cells included those against:
 - **ATM/p53/Chk2 Pathway:** p-ATM (Ser1981), ATM, p53, p-p53 (Ser15), p-chk2 (Thr68), chk2.[\[3\]](#)
 - **Apoptosis and Cell Cycle:** Caspase-3, Caspase-9, PARP-1, Puma, Bax, Bad, Bcl-2, Bcl-xL, DR4, DR5.[\[3\]](#)
 - **MAPK Pathway:** p-ERK1/2 (Thr202), ERK1, p-JNK, JNK, p38.[\[3\]](#)
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

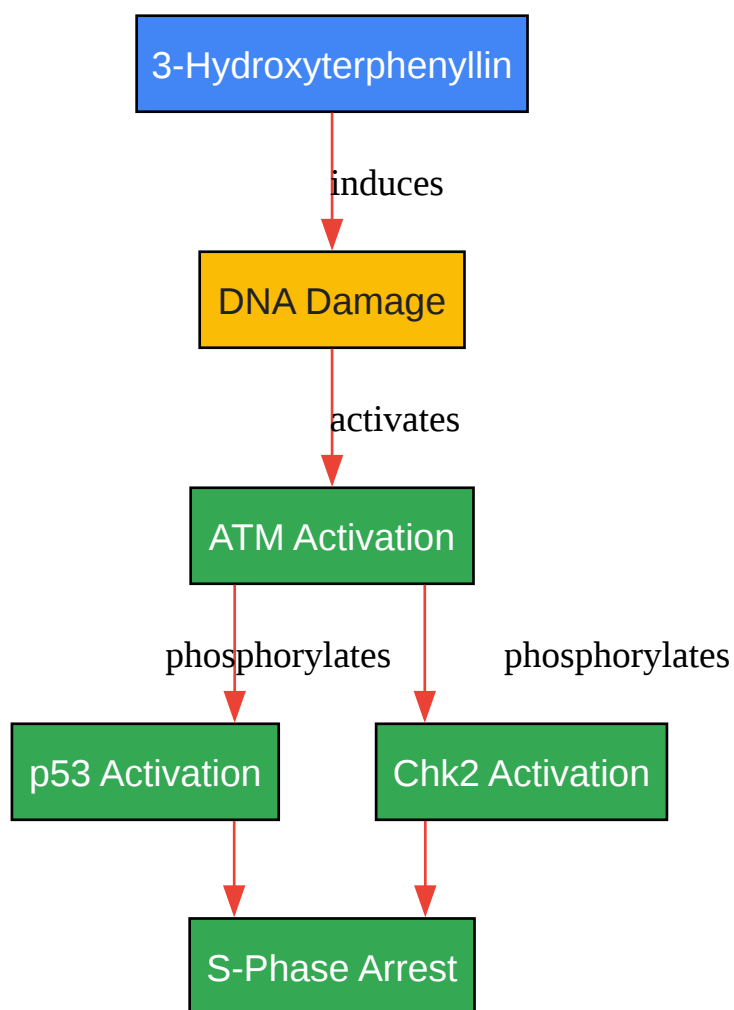
Signaling Pathways

The biological effects of **3-Hydroxyterphenyllin** are mediated through the modulation of specific signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

ATM/p53/Chk2-Mediated S-Phase Arrest

3-Hydroxyterphenyllin induces DNA damage, which in turn activates the ATM kinase.

Activated ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor p53. This cascade ultimately leads to S-phase cell cycle arrest.

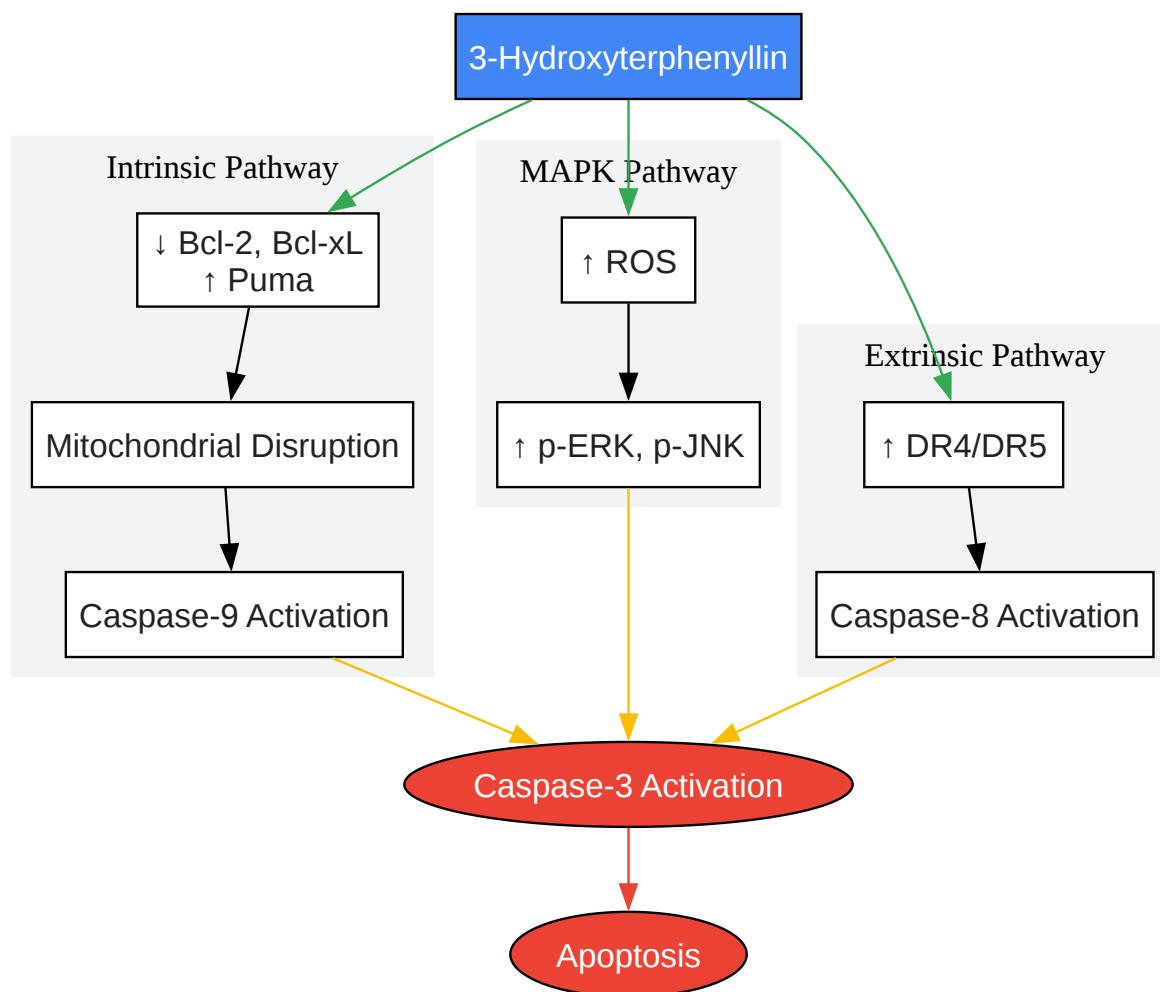


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ATM/p53/Chk2 signaling pathway.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

3-Hydroxyterphenyllin triggers apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also stimulates the production of ROS, which contributes to the activation of the MAPK pathway and subsequent apoptosis.



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Apoptosis signaling pathways.

Conclusion

3-Hydroxyterphenyllin is a promising natural product with significant potential for further investigation, particularly in the field of oncology. Its ability to induce selective cytotoxicity in cancer cells through well-defined signaling pathways makes it an attractive candidate for drug development. This guide provides a foundational understanding of its properties and mechanisms, offering researchers a solid starting point for future studies. Further research is

warranted to fully elucidate its therapeutic potential, including in vivo efficacy and safety profiling.

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